5-(Chloromethyl)-1-cyclohexylpyrazole
Description
Properties
IUPAC Name |
5-(chloromethyl)-1-cyclohexylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c11-8-10-6-7-12-13(10)9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLLINTSIVLCUQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=CC=N2)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2305251-56-1 | |
| Record name | 5-(chloromethyl)-1-cyclohexyl-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-1-cyclohexylpyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclohexyl-substituted hydrazine with a chloromethyl ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-1-cyclohexylpyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The pyrazole ring can participate in further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while reduction with sodium borohydride would produce a reduced form of the compound.
Scientific Research Applications
5-(Chloromethyl)-1-cyclohexylpyrazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic effects.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-1-cyclohexylpyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The cyclohexyl group provides hydrophobic interactions that enhance binding affinity and specificity.
Comparison with Similar Compounds
Molecular Structure and Functional Groups
The following table highlights key structural differences between 5-(Chloromethyl)-1-cyclohexylpyrazole and related compounds:
Key Observations :
- The pyrazole core (as in the target compound) is less electron-deficient than tetrazole or triazole rings, influencing reactivity in substitution or redox reactions.
- Chlorinated alkyl chains (e.g., chloromethyl, chloroethyl) enhance electrophilicity, making these compounds reactive in nucleophilic substitutions or cross-coupling reactions .
Biological Activity
5-(Chloromethyl)-1-cyclohexylpyrazole is a synthetic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, elucidating its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular formula of and a molecular weight of approximately 215.68 g/mol. Its structure includes a chloromethyl group attached to a cyclohexyl-substituted pyrazole ring, which is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 215.68 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors in cellular pathways. Preliminary studies suggest that it may act as an inhibitor or modulator of certain biological processes, although detailed mechanistic studies are still ongoing.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, in vitro studies have shown its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Anticancer Activity
In addition to its antimicrobial properties, the compound has been investigated for its potential anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. This suggests its potential as a lead compound in cancer therapy.
Case Studies
Several case studies have explored the application of this compound in different biological contexts:
-
Case Study 1: Antimicrobial Efficacy
A study conducted on the compound's efficacy against Staphylococcus aureus revealed that it significantly inhibited bacterial growth at low concentrations. The minimum inhibitory concentration (MIC) was determined to be around 4 µg/mL, indicating strong antimicrobial potential. -
Case Study 2: Cancer Cell Line Studies
In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values ranging from 10-20 µM. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
Summary of Research Findings
The biological activity of this compound highlights its potential role in medicinal chemistry. Key findings include:
- Antimicrobial Activity : Effective against a range of bacterial strains.
- Anticancer Potential : Induces apoptosis in cancer cells, suggesting therapeutic applications.
- Mechanistic Insights : Further research is required to fully elucidate its mechanisms and optimize its efficacy.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 5-(Chloromethyl)-1-cyclohexylpyrazole?
- Answer : The synthesis typically involves cyclocondensation and functionalization steps. For example, chloromethylation can be achieved via alkylation of a pyrazole precursor using chloromethylating agents like chloromethyl pivalate (CAS 18997-19-8, boiling point 70–72°C) . Optimization of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to improve yield. Evidence from analogous compounds suggests using alkaline conditions for formaldehyde-mediated methyl group introduction . Key steps include:
Cyclocondensation of cyclohexylamine with appropriate ketones or esters.
Chloromethylation using reagents like chloromethyl pivalate .
Purification via column chromatography or recrystallization (melting point validation recommended) .
Q. How can spectroscopic and crystallographic techniques characterize this compound?
- Answer :
- NMR : H and C NMR can confirm the chloromethyl (-CHCl) and cyclohexyl substituents. For example, the cyclohexyl proton signals appear as multiplet peaks at δ 1.2–2.1 ppm .
- XRD : Single-crystal X-ray diffraction (as in and ) provides bond lengths and angles. For instance, pyrazole rings in similar compounds exhibit C–N bond lengths of ~1.33 Å and N–N distances of ~1.38 Å .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., calculated for CHClN: 227.0822) .
Advanced Research Questions
Q. How can structural modifications enhance the biological activity of this compound derivatives?
- Answer : Derivatives can be designed to target enzymes like carbonic anhydrase or prostaglandin synthases. For example:
- Trifluoromethyl Addition : Introducing CF groups (as in ) enhances lipophilicity and binding affinity to hydrophobic enzyme pockets.
- Heterocyclic Fusion : Attaching thiazole or oxadiazole moieties (e.g., Ethyl 2-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate ) improves anticancer or anticonvulsant activity .
- Methodology : Use Suzuki coupling or nucleophilic substitution to introduce substituents. Validate activity via enzyme inhibition assays (e.g., IC determination for carbonic anhydrase ).
Q. How should researchers resolve contradictions in cytotoxicity data across different experimental models?
- Answer : Discrepancies between in vitro and in vivo results may arise from metabolic stability or bioavailability. Strategies include:
- Comparative Assays : Test the compound in parallel using MTT (in vitro) and xenograft (in vivo) models .
- Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydroxylated or demethylated derivatives) .
- Dose Optimization : Adjust concentrations based on pharmacokinetic studies (e.g., plasma half-life determination) .
Q. What computational approaches predict the reactivity and stability of this compound?
- Answer :
- DFT Calculations : Predict electrophilic reactivity of the chloromethyl group using Gaussian software. For example, the LUMO energy of the C–Cl bond correlates with hydrolysis rates .
- Molecular Docking : Simulate binding to target proteins (e.g., carbonic anhydrase IX in ) using AutoDock Vina. Focus on hydrogen bonding with active-site residues (e.g., Thr199 and His94) .
- QSPR Models : Relate substituent electronic parameters (Hammett σ) to biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
